

Environmental Degradation of Mancozeb and its Metabolite Ethylenethiourea (ETU): A Technical Guide

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Compound of Interest

Compound Name: *Ethylene thiourea*

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Abstract

This technical guide provides a comprehensive overview of the environmental degradation of the fungicide mancozeb, with a detailed focus on its principal and toxicologically significant degradation product, ethylenethiourea (ETU). Mancozeb, a manganese and zinc salt of ethylene-bis-dithiocarbamate (EBDC), is susceptible to rapid degradation in the environment through various abiotic and biotic processes, leading to the formation of several metabolites. Understanding the fate and behavior of these degradation products, particularly ETU, is critical for assessing the environmental impact and ensuring food safety. This document details the degradation pathways of mancozeb in soil and water, summarizes key quantitative data on its environmental persistence, provides detailed analytical methodologies for its detection, and explores the toxicological signaling pathways associated with its metabolites.

Introduction

Mancozeb is a widely used broad-spectrum contact fungicide for the control of a wide range of fungal diseases in various crops.^[1] Its polymeric complex of manganese and zinc with the ethylene-bis-dithiocarbamate ligand makes it effective against multiple fungal pathogens. However, the inherent instability of the dithiocarbamate structure leads to its rapid degradation in the environment.^[2] The primary metabolite of concern arising from mancozeb degradation is

ethylenethiourea (ETU), a compound that has been classified as a potential carcinogen and has known goitrogenic and teratogenic effects.[3][4] Therefore, a thorough understanding of the environmental transformation of mancozeb into ETU and other byproducts is essential for environmental risk assessment and the development of effective monitoring strategies.

Environmental Degradation Pathways

Mancozeb degradation occurs through a combination of hydrolysis, photolysis, and microbial metabolism. The rate and extent of degradation are influenced by environmental factors such as pH, temperature, light, and microbial activity.[5][6]

2.1. Hydrolysis

Mancozeb is highly susceptible to hydrolysis, especially in acidic and neutral aqueous environments.[6][7] The half-life of mancozeb in water is typically less than two days.[8] The major hydrolysis products include ETU, ethyleneurea (EU), and ethylene bisisothiocyanate sulfide (EBIS).[9][10] The formation of these products is pH-dependent.[9]

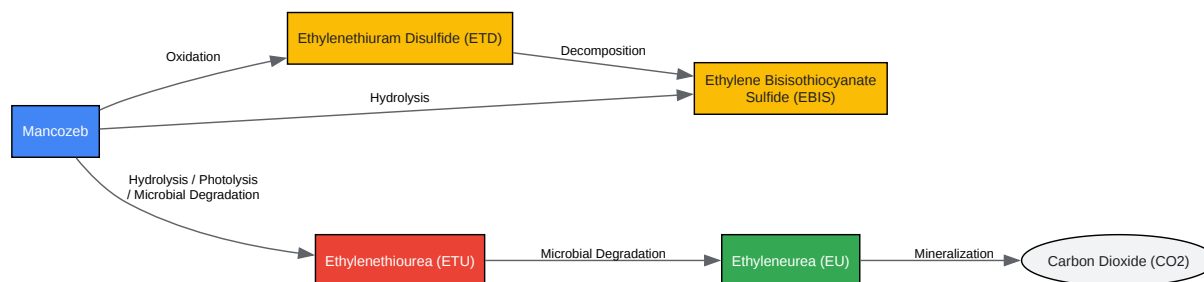
2.2. Photolysis

Photodegradation also contributes to the breakdown of mancozeb, particularly in the presence of sunlight.[5] Light has been shown to have a significant impact on both the degradation of mancozeb and the formation of ETU.[7]

2.3. Soil Degradation (Aerobic and Anaerobic)

In soil, mancozeb is rapidly degraded by both chemical and biological processes.[11] The half-life of mancozeb in aerobic soil is typically less than two days, while in anaerobic soil, it is slightly longer, at around eight days.[8] The primary metabolites in soil are ETU and EU.[8] These metabolites are further degraded by soil microorganisms, ultimately leading to the formation of carbon dioxide.[8]

Below is a diagram illustrating the primary degradation pathways of mancozeb in the environment.



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Mancozeb Degradation Pathways

Quantitative Data on Environmental Fate

The environmental persistence of mancozeb and its degradation products is a key factor in assessing their potential for contamination. The following tables summarize the half-lives and soil sorption coefficients for mancozeb and ETU.

Table 1: Half-life of Mancozeb and ETU in Different Environmental Matrices

Compound	Matrix	Condition	Half-life	Reference(s)
Mancozeb	Water	pH 5-9	< 1 day	[9]
Mancozeb	Water	-	< 2 days	[8]
Mancozeb	Soil	Aerobic	< 2 days	[8][12]
Mancozeb	Soil	Anaerobic	8 days	[8]
Mancozeb	Soil	Silty Clay Loam	2.9 days	[11]
ETU	Soil	Active (Tropical)	1.5 hours	[13][14]
ETU	Soil	Tyndallized (Tropical)	28 hours	[13][14]
ETU	Water	Natural (Tropical)	115 hours	[13][14]
ETU	Water	Sterile (Tropical)	99 hours	[13][14]
ETU	Soil	Silty Clay Loam	2.5 days	[11]
EU	Soil	Silty Clay Loam	4.8 days	[11]

Table 2: Soil Adsorption Coefficients (Kd) for Mancozeb and ETU

Compound	Soil Type	Kd (cm ³ /g)	Reference(s)
Mancozeb & degradates	Sand	7	[9]
Mancozeb & degradates	Sandy Loam	7	[9]
Mancozeb & degradates	Silt Loam	12	[9]
Mancozeb & degradates	Clay Loam	12	[9]
ETU & degradates	Sand	0.71	[9]
ETU & degradates	Sandy Loam	0.67	[9]
ETU & degradates	Silt Loam	1.13	[9]
ETU & degradates	Clay Loam	0.51	[9]

Experimental Protocols

Accurate quantification of mancozeb and ETU in environmental and biological samples is crucial for monitoring and risk assessment. Below are detailed methodologies for their analysis.

4.1. Analysis of Mancozeb and ETU in Soil by LC-MS/MS

This method is adapted from the US EPA Environmental Chemistry Method.[15][16]

- Sample Preparation (Mancozeb):
 - Weigh 2 g of soil into a 50 mL centrifuge tube.
 - Add 0.1 g of L-cysteine and 0.5 g of EDTA-4Na.
 - Fortify with mancozeb standard solution if necessary.
 - Add 10 mL of 0.05 M dimethyl sulfate and 0.1 M iodomethane in acetonitrile to methylate mancozeb to dimethyl EBDC.

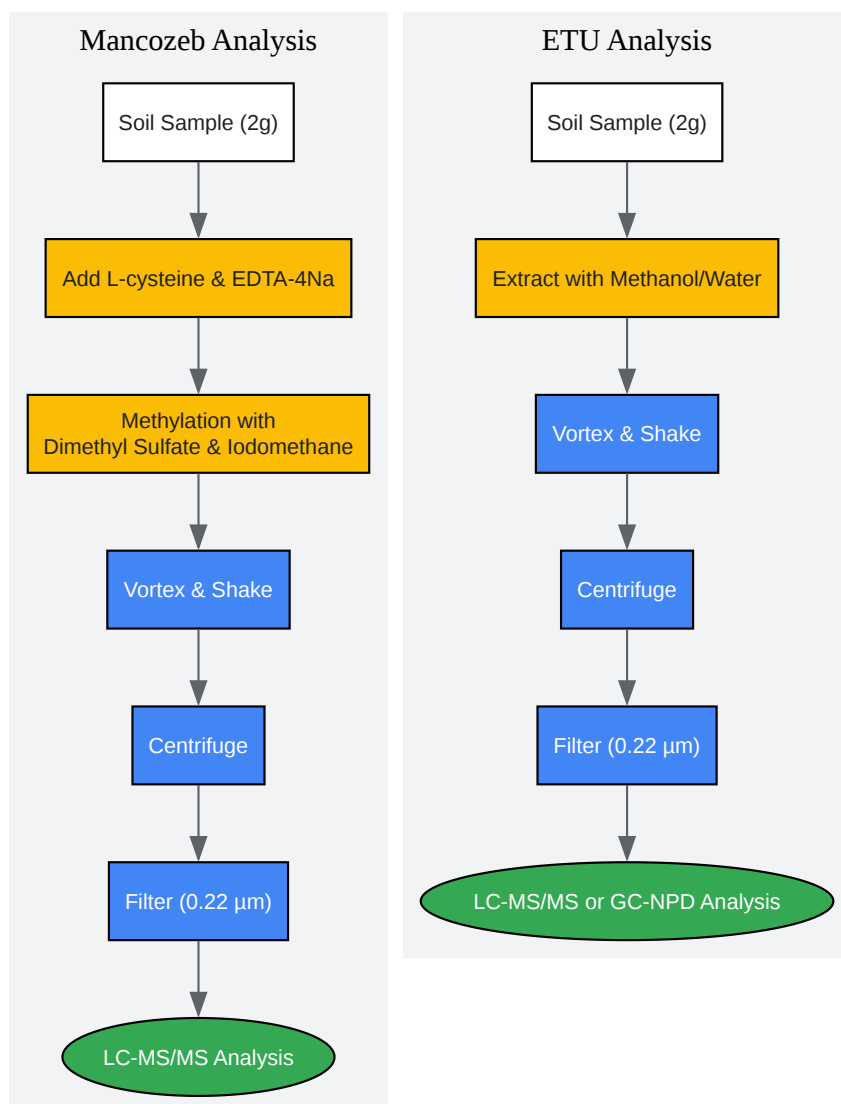
- Vortex for 1 minute and shake for 15 minutes.
- Centrifuge at 3500 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- Sample Preparation (ETU):
 - Weigh 2 g of soil into a 50 mL centrifuge tube.
 - Fortify with ETU standard solution if necessary.
 - Add 10 mL of 50:50 methanol/water.
 - Vortex for 1 minute and shake for 15 minutes.
 - Centrifuge at 3500 rpm for 10 minutes.
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
- LC-MS/MS Conditions:
 - Column: Waters HSS T3 (100 x 2.1 mm, 1.8 µm)
 - Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in methanol
 - Gradient: A time-programmed gradient is used.
 - Ionization: Positive electrospray ionization (ESI+)
 - MRM Transitions:
 - Dimethyl EBDC (from Mancozeb): m/z 240.9 -> 133.9 (quantification), m/z 240.9 -> 193.0 (confirmation)
 - ETU: m/z 103.0 -> 44.0 (quantification), m/z 103.0 -> 60.0 (confirmation)

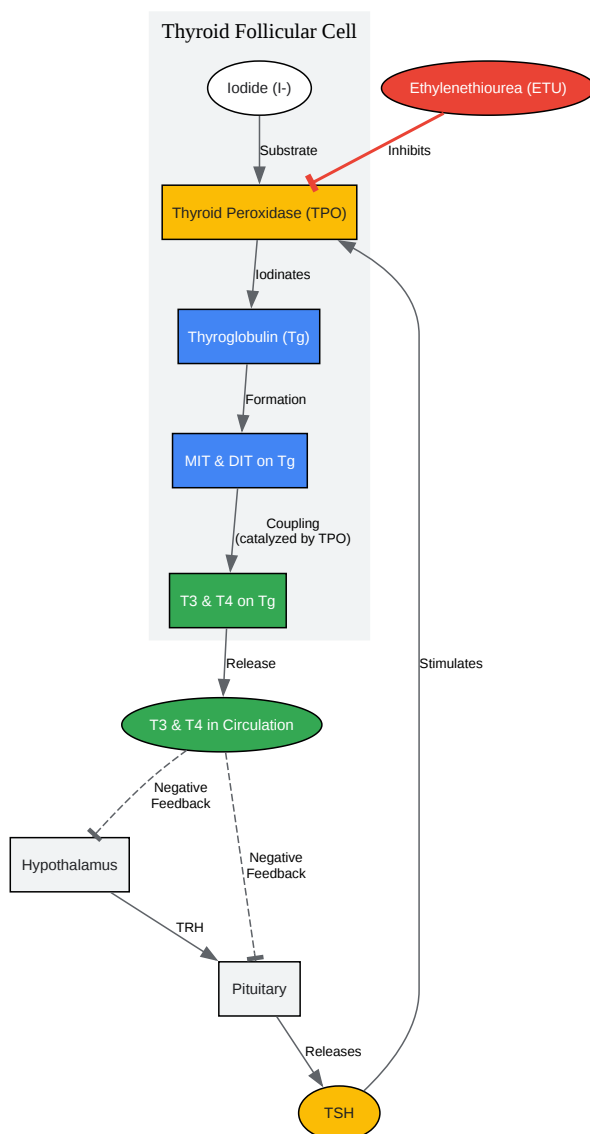
4.2. Analysis of ETU in Water by Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD)

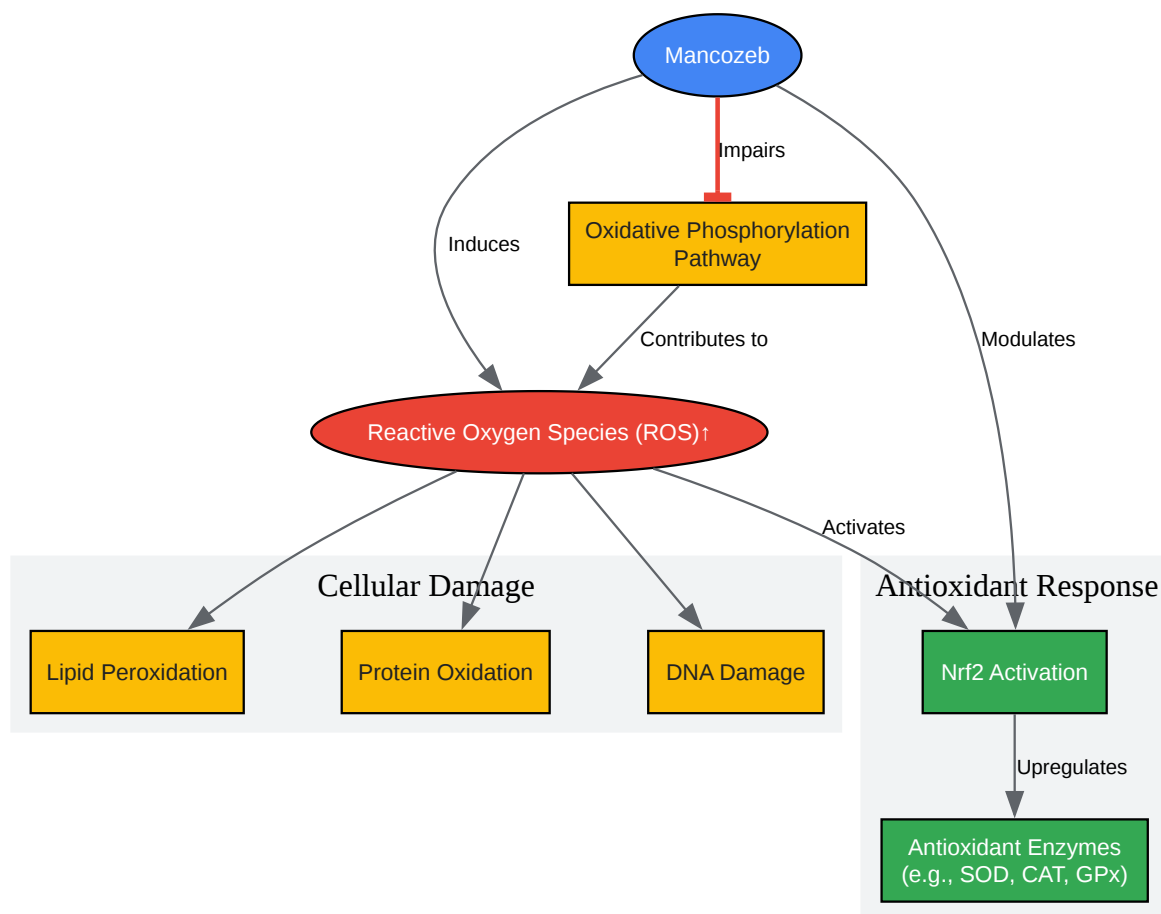
This method is based on US EPA Method 509.[\[9\]](#)[\[17\]](#)

- Sample Preparation:
 - Adjust a 50 mL water sample to a specific pH and ionic strength with ammonium chloride and potassium fluoride.
 - Pour the sample onto a diatomaceous earth column.
 - Elute ETU with 400 mL of methylene chloride.
 - Add a free radical scavenger to the eluate.
 - Concentrate the eluate to 5 mL after solvent exchange with ethyl acetate.
- GC-NPD Conditions:
 - Primary Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness DB-5 or equivalent
 - Confirmation Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness DB-1701 or equivalent
 - Carrier Gas: Helium
 - Detector: Nitrogen-Phosphorus Detector (NPD)

The following diagram illustrates the general workflow for the analysis of mancozeb and ETU in soil.







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